N'-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
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Overview
Description
N’-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a chloro-substituted methylphenyl group and a methoxy-substituted phenylmethyl group attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of 5-chloro-2-methylaniline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with oxalyl chloride to form the final oxamide compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like dichloromethane or toluene
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide group to amine groups.
Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxamides with higher oxidation states.
Reduction: Formation of amines.
Substitution: Formation of substituted oxamides with different functional groups.
Scientific Research Applications
N’-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-chloro-2-methylphenyl)-N-[(4-hydroxyphenyl)methyl]oxamide
- N’-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide
- N’-(5-chloro-2-methylphenyl)-N-[(4-ethylphenyl)methyl]oxamide
Uniqueness
N’-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide is unique due to the presence of both chloro and methoxy substituents, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-6-13(18)9-15(11)20-17(22)16(21)19-10-12-4-7-14(23-2)8-5-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUZDZDARILHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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